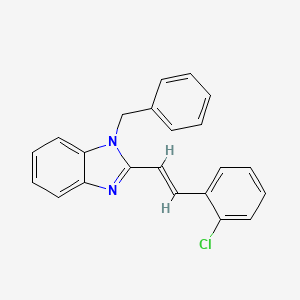![molecular formula C25H26BrN3O B2476843 4-Brom-N-[2-(2,3-Dihydro-1H-indol-1-yl)-2-[4-(Dimethylamino)phenyl]ethyl]benzamid CAS No. 946365-54-4](/img/structure/B2476843.png)
4-Brom-N-[2-(2,3-Dihydro-1H-indol-1-yl)-2-[4-(Dimethylamino)phenyl]ethyl]benzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C25H26BrN3O and its molecular weight is 464.407. The purity is usually 95%.
BenchChem offers high-quality 4-bromo-N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-bromo-N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antivirale Aktivität
Indol-Derivate haben antivirale Eigenschaften gezeigt. Zum Beispiel:
- 6-Amino-4-substituierte Alkyl-1H-indol-2-substituierte Carboxylatester-Derivate erwiesen sich als wirksam gegen das Influenza-A-Virus, wobei die Verbindung Methyl-6-amino-4-isobutoxy-1H-indol-2-carboxylat eine inhibitorische Aktivität (IC50 = 7,53 μmol/L) und einen hohen Selektivitätsindex (SI)-Wert gegen das CoxB3-Virus zeigte .
- 4-Alkyl-1-(5-Fluor-3-phenyl-1H-indol-2-carbonyl)thiosemicarbazid-Derivate zeigten eine potente antivirale Aktivität gegen das Coxsackie B4-Virus, mit IC50-Werten im Bereich von 0,4 bis 2,1 μg/mL .
Antioxidatives Potenzial
Imidazolhaltige Verbindungen, die mit Indol verwandt sind, wurden auf ihre antioxidative Aktivität hin untersucht. Zum Beispiel:
- (Z)-3-(2-(5-(3-Methylbenzyliden)-4-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl)-2-phenylchinazolin-4(3H)-on-Derivate zeigten in einem DPPH-Assay ein gutes Scavenging-Potenzial, vergleichbar mit Ascorbinsäure .
Chemische Eigenschaften
Die Verbindung 4-Brom-N-[2-(2,3-Dihydro-1H-indol-1-yl)-2-[4-(Dimethylamino)phenyl]ethyl]benzamid weist die folgenden Eigenschaften auf:
Wirkmechanismus
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
These could include direct binding to the target, causing conformational changes that affect the target’s function, or interacting with the target’s signaling pathways .
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives, it can be inferred that this compound likely affects multiple biochemical pathways . The downstream effects of these interactions could include changes in cellular signaling, gene expression, and metabolic processes .
Pharmacokinetics
The indole nucleus is known to be an important pharmacophore in many biologically active compounds, suggesting that this compound may have favorable adme properties . These properties can significantly impact the bioavailability of the compound, influencing its efficacy and safety profile.
Result of Action
Given the wide range of biological activities associated with indole derivatives, it can be inferred that this compound likely has diverse molecular and cellular effects . These could include changes in cellular signaling, gene expression, and metabolic processes .
Eigenschaften
IUPAC Name |
4-bromo-N-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26BrN3O/c1-28(2)22-13-9-19(10-14-22)24(29-16-15-18-5-3-4-6-23(18)29)17-27-25(30)20-7-11-21(26)12-8-20/h3-14,24H,15-17H2,1-2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOAZJMLRBYTSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)Br)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1,1-Difluoro-6-(2-methyl-1,3-oxazole-4-carbonyl)-6-azaspiro[2.5]octane](/img/structure/B2476763.png)
![N-[(2-fluorophenyl)methyl]-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide](/img/structure/B2476764.png)
![13-chloro-5-(2-pyrrol-1-ylacetyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2476766.png)
![4-[cyclopentyl(methyl)sulfamoyl]-N-(naphthalen-1-yl)benzamide](/img/structure/B2476767.png)
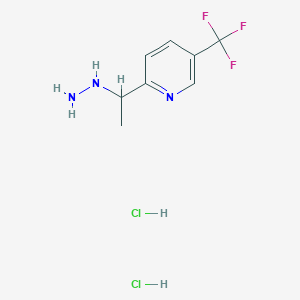
![3-(4-chlorophenyl)-6-[4-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperazin-1-yl]pyridazine](/img/structure/B2476771.png)
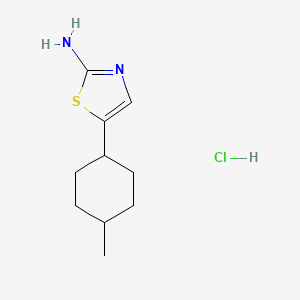
![2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2476777.png)
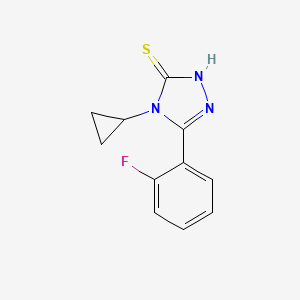
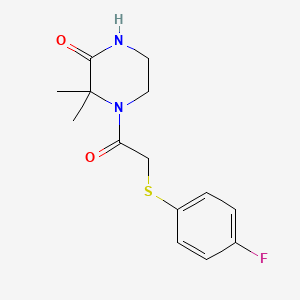
![5-Bromo-2-{[1-(2-ethoxybenzenesulfonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2476780.png)
![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(3-(dimethylamino)phenyl)methanone](/img/structure/B2476781.png)
![N1-(2,3-dimethylphenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2476782.png)
